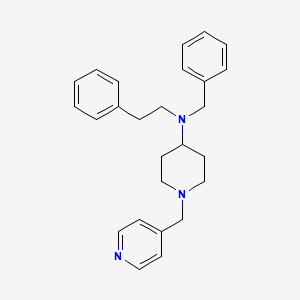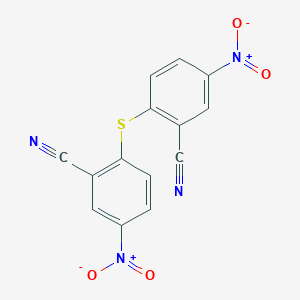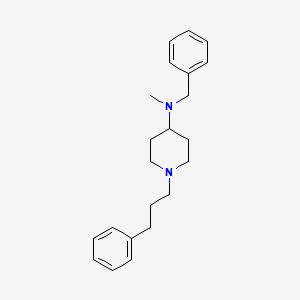
N-benzyl-N-(2-phenylethyl)-1-(pyridin-4-ylmethyl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-BENZYL-N-PHENETHYL-N-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes benzyl, phenethyl, pyridylmethyl, and piperidyl groups. Its unique configuration makes it a subject of study in medicinal chemistry, particularly for its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-PHENETHYL-N-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]AMINE typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with phenethylamine in the presence of a suitable catalyst. The intermediate product is then reacted with 1-(4-pyridylmethyl)-4-piperidone under controlled conditions to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency. The use of high-purity reagents and advanced purification techniques, such as column chromatography, is essential to achieve the desired quality.
化学反応の分析
Types of Reactions
N-BENZYL-N-PHENETHYL-N-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and pyridyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-BENZYL-N-PHENETHYL-N-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-BENZYL-N-PHENETHYL-N-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions.
類似化合物との比較
Similar Compounds
- N-Benzyl-1-phenylethylamine
- N-Phenethyl-4-piperidone
- N-Benzyl-N-phenethylamine
Uniqueness
N-BENZYL-N-PHENETHYL-N-[1-(4-PYRIDYLMETHYL)-4-PIPERIDYL]AMINE is unique due to its combination of benzyl, phenethyl, pyridylmethyl, and piperidyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C26H31N3 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
N-benzyl-N-(2-phenylethyl)-1-(pyridin-4-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C26H31N3/c1-3-7-23(8-4-1)13-20-29(22-24-9-5-2-6-10-24)26-14-18-28(19-15-26)21-25-11-16-27-17-12-25/h1-12,16-17,26H,13-15,18-22H2 |
InChIキー |
WVVHMMRVTJUBCJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl {2-methoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-(prop-2-en-1-yl)phenoxy}acetate](/img/structure/B10886412.png)

![(4-Benzylpiperidin-1-yl)[1-(3-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10886427.png)
![2-(Naphthalen-2-yloxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10886433.png)
![(5E)-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B10886440.png)
![(5Z)-2-(4-methylpiperazin-1-yl)-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10886444.png)
![2-ethyl-6-(piperazin-1-yl)-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B10886447.png)
methanone](/img/structure/B10886453.png)
![3,4-dichloro-N'-{(E)-[3-(2-cyano-4-nitrophenoxy)phenyl]methylidene}benzohydrazide](/img/structure/B10886458.png)
![6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10886470.png)
![3-({4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole](/img/structure/B10886472.png)
![(2,6-Dimethoxyphenyl){4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886478.png)
![(4-Benzylpiperidin-1-yl)[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10886491.png)

